molecular formula C11H10N4 B13923240 5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine

5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13923240
M. Wt: 198.22 g/mol
InChI Key: KSLGJSYSIPJVCH-UHFFFAOYSA-N
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Description

5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both imidazole and pyrrolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the construction of the imidazole and pyrrolopyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can yield the imidazole ring, which can then be coupled with a pyrrole derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and coupling reactions. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 3,5-Di(4-imidazol-1-yl)pyridine
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific combination of imidazole and pyrrolopyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(1-methylimidazol-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H10N4/c1-15-5-4-13-11(15)9-6-8-2-3-12-10(8)14-7-9/h2-7H,1H3,(H,12,14)

InChI Key

KSLGJSYSIPJVCH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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